molecular formula C10H14O2 B14698954 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione CAS No. 25237-86-9

3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione

Cat. No.: B14698954
CAS No.: 25237-86-9
M. Wt: 166.22 g/mol
InChI Key: OINIRNUCDSJIRG-UHFFFAOYSA-N
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Description

3,7,7-Trimethylbicyclo[410]heptane-2,5-dione is a bicyclic compound with the molecular formula C10H12O2This compound is a derivative of carene, a naturally occurring monoterpene found in the essential oils of various plants, particularly conifers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione typically involves the oxidation of 3-carene. Various oxidizing agents such as tert-butylchromate, selenium dioxide, hydrogen peroxide, and peracetic acid can be used for this purpose . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of oxidizing agents and reaction conditions is crucial to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its bicyclic structure allows it to interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione is unique due to its dual carbonyl groups at the 2 and 5 positions, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

25237-86-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]heptane-2,5-dione

InChI

InChI=1S/C10H14O2/c1-5-4-6(11)7-8(9(5)12)10(7,2)3/h5,7-8H,4H2,1-3H3

InChI Key

OINIRNUCDSJIRG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2C(C1=O)C2(C)C

Origin of Product

United States

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